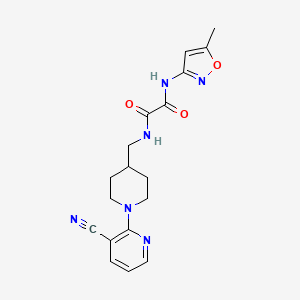
1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid" is a derivative of pyrrole-2-carboxylic acid, which is a core structure in various research studies. The pyrrole ring is a five-membered heterocycle containing nitrogen, known for its role in the synthesis of more complex molecules and materials with potential applications in pharmaceuticals and materials science.
Synthesis Analysis
Several papers discuss the synthesis of related pyrrole derivatives. For instance, a general synthesis of 1H-pyrrole-2-carboxylic acid derivatives is described, where the reaction between 2H-azirines and enamines yields the title compounds . Another study presents the synthesis of a pyrrole derivative by condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with different hydrazides, indicating a versatile approach to pyrrole derivatives . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been extensively studied using various spectroscopic and computational methods. X-ray diffraction has been used to solve the crystal structure of related compounds, providing insights into the molecular geometry and intermolecular interactions . Density functional theory (DFT) calculations complement these findings by predicting the molecular energies, atomic charge distributions, and optimized geometries .
Chemical Reactions Analysis
Pyrrole derivatives participate in various chemical reactions, often forming dimers through intermolecular hydrogen bonding . These interactions are crucial for the stability and reactivity of the molecules. The nature of these interactions has been analyzed using Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, providing a deeper understanding of the bonding and reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. Vibrational spectroscopy analyses, such as FT-IR, have shown shifts in specific bond vibrations due to intermolecular hydrogen bonding, indicating changes in bond strength . Thermodynamic parameters calculated using quantum chemical methods suggest that the formation of these compounds is exothermic and spontaneous at room temperature . Additionally, electronic absorption and nonlinear optical properties have been evaluated, suggesting potential applications in materials science .
Scientific Research Applications
Synthesis and Chemistry of Azolenines
- A novel synthesis method for 1H-pyrrole-2-carboxylic acid derivatives, potentially including 1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid, involves the reaction of 2H-azirines with enamines. This method results in moderate to high yields and offers insights into the structural formation of these compounds (Law et al., 1984).
Optically Active Derivatives Synthesis
- Research on the efficient synthesis and resolution of optically active 1-(2-carboxymethyl-6-ethylphenyl)-1H-pyrrole-2-carboxylic acid, a derivative of this compound, has been conducted. This includes exploring the enantiomeric purity and absolute configurations, contributing to the development of atropisomeric 1-arylpyrrole derivatives (Faigl et al., 2009).
Reaction with Epoxides
- The reaction of methyl pyrrole-2-carboxylate, a related compound, with various epoxides has been studied. This research could provide insight into the reactivity and potential applications of this compound in synthesizing novel compounds (Irwin & Wheeler, 1972).
Novel Synthesis Approaches
- Research on the synthesis of new 1H-1-pyrrolylcarboxamides, which could include derivatives of this compound, highlights the pharmacological potential of these compounds. The study involves acyl chlorides and various pyrrole compounds as N-acylating agents (Bijev et al., 2003).
X-ray Powder Diffraction Analysis
- X-ray powder diffraction data for pyrrole derivatives, essential for understanding the crystal structure and synthesis pathways of related compounds like this compound, have been reported. This research is crucial for the development of intermediates in synthesizing complex molecules (Wang et al., 2017).
Chemosensor Development
- A study on the development of a colorimetric chemosensor using new hybrid azo-pyrazole/pyrrolinone ester hydrazone dye, which is structurally related to this compound, demonstrates the compound's potential application in detecting metal ions (Aysha et al., 2021).
Three-Component Reaction Synthesis
- Research on the synthesis of 4,4-Bis(furan-3-yl)pyrroles through a three-component reaction involving pyrrole-3-carboxylates suggests potential synthetic pathways and applications for compounds like this compound (Kamalova et al., 2018).
Antibacterial and Antifungal Agent Synthesis
- The synthesis of novel antibacterial and antifungal agents using 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid, structurally similar to this compound, highlights the potential of pyrrole derivatives in pharmaceutical applications (Corelli et al., 1984).
Photoisomerisation Studies
- A study on the photoisomerisation of 2-aryl-4-arylmethylidene-pyrroline-5-ones, related to this compound, provides insights into the photochemical properties and potential applications of pyrrole derivatives in materials science (Vyňuchal et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-ethylphenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-10-5-7-11(8-6-10)14-9-3-4-12(14)13(15)16/h3-9H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZDDVCDBHSVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


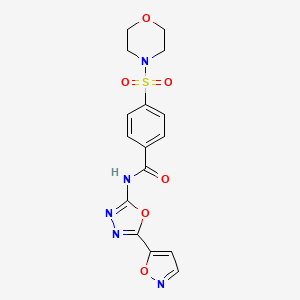
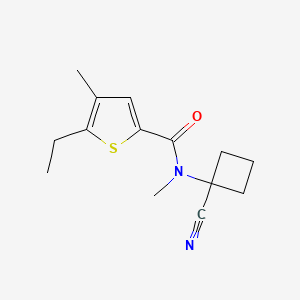

![N-(3-methoxyphenyl)-2-(3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide](/img/structure/B2527277.png)
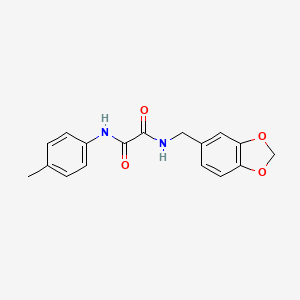
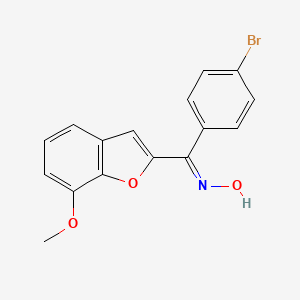
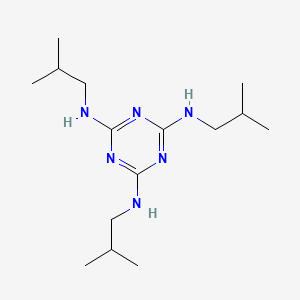
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2527283.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2527286.png)
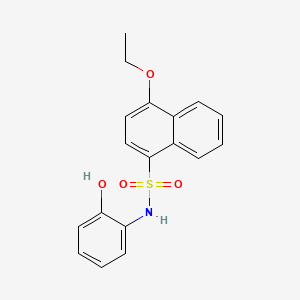

![Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2527290.png)
